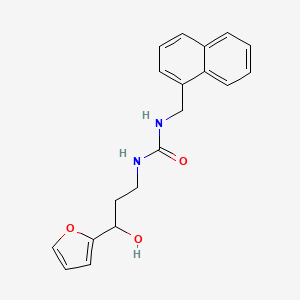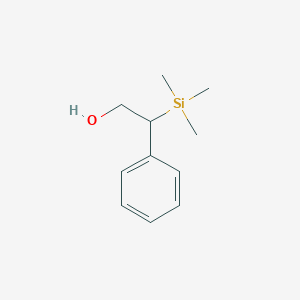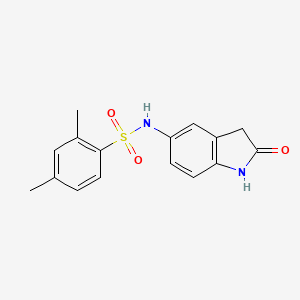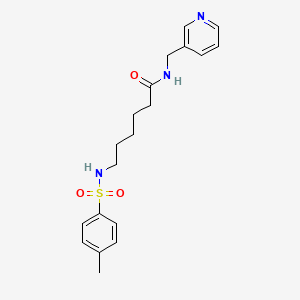![molecular formula C16H16N2O2 B2638115 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine CAS No. 1705487-44-0](/img/structure/B2638115.png)
2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, or (2) functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine” is characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a pyridine ring via an ether linkage . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists widely employ this scaffold due to several key features:
Derivatives: of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been investigated for their bioactivity. Researchers have synthesized these compounds from different precursors or functionalized preformed pyrrolidine rings .
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA enzymes play crucial roles in various diseases, such as retinal disorders and cancer. Investigating the interaction of this compound with CA enzymes provides insights for drug development .
Propiedades
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-10-3-4-11-18)13-6-5-7-14(12-13)20-15-8-1-2-9-17-15/h1-2,5-9,12H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSHYJNLQCVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)
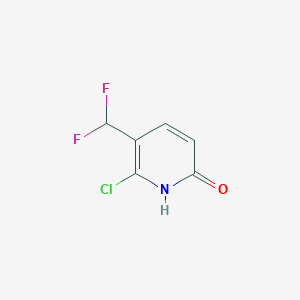
![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)
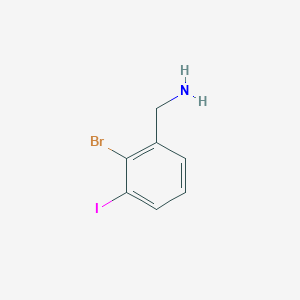
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)
